4-(Diazomethyl)quinoline
Description
4-(Diazomethyl)quinoline is a quinoline derivative featuring a diazomethyl group (-CHN₂) at the 4-position of the heteroaromatic ring. Diazomethyl groups are highly reactive, enabling applications in cycloaddition reactions, carbene generation, and derivatization strategies . This article compares 4-(Diazomethyl)quinoline with structurally similar compounds, emphasizing synthesis, functional properties, and biological or chemical utility.
Properties
CAS No. |
74340-06-0 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(diazomethyl)quinoline |
InChI |
InChI=1S/C10H7N3/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-7H |
InChI Key |
VRCYXWWMUZDWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diazomethyl)quinoline typically involves the introduction of a diazomethyl group to a quinoline precursor. One common method includes the reaction of quinoline with diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of diazomethane .
Industrial Production Methods: While specific industrial production methods for 4-(Diazomethyl)quinoline are not extensively documented, the synthesis generally follows the principles of green chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Diazomethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the diazomethyl group to other functional groups, such as amines.
Substitution: The diazomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
4-(Diazomethyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Diazomethyl)quinoline involves its interaction with specific molecular targets and pathways. The diazomethyl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar 4-Substituted Quinolines
The 4-position of quinoline is a critical site for modulating chemical and biological properties. Below is a systematic comparison of 4-(Diazomethyl)quinoline with other 4-substituted derivatives, supported by data from diverse sources.
Key Observations :
- Synthetic Methods: Most 4-substituted quinolines are synthesized via nucleophilic substitution (e.g., with 4,7-dichloroquinoline ), transition metal-catalyzed reactions (e.g., click chemistry for triazoles ), or organometallic routes (e.g., stannyl derivatives ).
- Reactivity : Diazomethyl groups are more reactive than triazoles or stannyl groups, enabling applications in photochemistry and catalysis. Styryl and piperazinyl derivatives prioritize biological interactions over synthetic versatility.
Key Observations :
- Biological Activity : Electron-rich substituents (e.g., triazoles, pyrimidines) enhance binding to biological targets like enzymes or DNA. The diazomethyl group’s electrophilic nature may limit direct biological use but could enable prodrug strategies.
- Chemical Utility : Stannyl and diazomethyl groups are valuable in synthetic chemistry, whereas styryl and piperazinyl groups prioritize therapeutic applications.
Stability and Functional Trade-offs
- 4-Styrylquinoline: Exhibits photoisomerization but retains stability in vivo for anticancer activity .
- 4-Tributylstannylquinoline: Air- and moisture-sensitive, requiring inert handling .
- 4-(Diazomethyl)quinoline (inferred): Likely thermally unstable due to the diazo group’s tendency to decompose, necessitating low-temperature storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
